Cas no 87233-61-2 (Emedastine)

Emedastine structure
Emedastine structure
Product Name:Emedastine
CAS 번호:87233-61-2
MF:C17H26N4O
메가와트:302.414543628693
MDL:MFCD00865647
CID:61061
PubChem ID:3219
Update Time:2024-10-26

Emedastine 화학적 및 물리적 성질

이름 및 식별자

    • Emedastine
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)benzimidazole
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-benzo[d]imidazole
    • 1-[2-(ethoxy)ethyl]-2-(4-methyl-1-homopiperazinyl)benzimidazole
    • 1-methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane
    • Emadine
    • Emedastina
    • Emedastina [INN-Spanish]
    • Emedastine [INN]
    • Emedastinum
    • Emedastinum [INN-Latin]
    • UNII-9J1H7Y9OJV
    • 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-1H-benzimidazole (ACI)
    • 1H-1,4-Diazepine, 1H-benzimidazole deriv. (ZCI)
    • C07785
    • CHEBI:4779
    • 1-Methyl-4-(1-(2-ethoxyethyl)-1H-benzimidazo)-2-yl)(1,4)diazepane
    • SCHEMBL29770
    • 1H-Benzimidazole, 1-(2-ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)-
    • Emadine (TN)
    • GTPL7174
    • BS-17691
    • NS00008992
    • BRD-K15010214-364-01-9
    • BDBM50019624
    • BRD-K15010214-364-02-7
    • EMEDASTINE [VANDF]
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-1,3-benzodiazole
    • 87233-61-2
    • L001093
    • 1-(2-ethoxyethyl)-2-(4-methyl-1,4-diazepan-1-yl)-1H-benzimidazole
    • Q5370305
    • BRD-K15010214-313-01-6
    • NCGC00181341-01
    • EMEDASTINE [EMA EPAR]
    • HY-108411
    • DA-73082
    • D81889
    • s5659
    • Emedastine?
    • BCP20085
    • AC-35544
    • CHEMBL594
    • MFCD00865647
    • CS-0028590
    • HMS3886O14
    • C17H26N4O
    • EN300-22848873
    • 1-(2-Ethoxyethyl)-2-(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzimidazole
    • DB01084
    • 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl) benzimidazole
    • DTXSID7048243
    • AKOS037515523
    • EMEDASTINE [MI]
    • CCG-267493
    • 9J1H7Y9OJV
    • Emedastine (INN)
    • 1-(2-Ethoxy-ethyl)-2-(4-methyl-[1,4]diazepan-1-yl)-1H-benzoimidazole
    • EX-A1371
    • D07890
    • Emedastine [INN:BAN]
    • EMEDASTINE [WHO-DD]
    • MDL: MFCD00865647
    • 인치: 1S/C17H26N4O/c1-3-22-14-13-21-16-8-5-4-7-15(16)18-17(21)20-10-6-9-19(2)11-12-20/h4-5,7-8H,3,6,9-14H2,1-2H3
    • InChIKey: KBUZBQVCBVDWKX-UHFFFAOYSA-N
    • 미소: N1=C(N2CCCN(C)CC2)N(CCOCC)C2C1=CC=CC=2

계산된 속성

  • 정밀분자량: 302.21100
  • 동위원소 질량: 302.210661
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 341
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 33.5
  • 소수점 매개변수 계산 참조값(XlogP): 2.2

실험적 성질

  • 밀도: 1.15
  • 융해점: 148-151ºC
  • 비등점: 446.6 °C at 760 mmHg
  • 플래시 포인트: 223.9 °C
  • 굴절률: 1.594
  • PSA: 33.53000
  • LogP: 2.21760

Emedastine 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

Emedastine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3979-2 mg
Emedastine
87233-61-2 97.68%
2mg
¥1769.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3979-5 mg
Emedastine
87233-61-2 97.68%
5mg
¥3185.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3979-10 mg
Emedastine
87233-61-2 97.68%
10mg
¥4985.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3979-25 mg
Emedastine
87233-61-2 97.68%
25mg
¥8633.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3979-50 mg
Emedastine
87233-61-2 97.68%
50mg
¥14885.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3979-100 mg
Emedastine
87233-61-2 97.68%
100MG
¥20285.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T3979-1 mL * 10 mM (in DMSO)
Emedastine
87233-61-2 97.68%
1 mL * 10 mM (in DMSO)
¥3500.00 2022-04-26
ChemScence
CS-0028590-5mg
Emedastine
87233-61-2 ≥98.0%
5mg
$350.0 2022-04-26
ChemScence
CS-0028590-10mg
Emedastine
87233-61-2 ≥98.0%
10mg
$550.0 2022-04-26
ChemScence
CS-0028590-50mg
Emedastine
87233-61-2 ≥98.0%
50mg
$1650.0 2022-04-26

Emedastine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 2

반응 조건
참조
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

합성 방법 3

반응 조건
1.1 -
2.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
3.1 -
4.1 Reagents: Phosphorus oxychloride
5.1 -
참조
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

합성 방법 4

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt; 15 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  24 h, rt; 60 min, rt
1.3 Reagents: Water
1.4 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
1.5 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
1.6 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
1.7 Reagents: Water
1.8 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
1.9 Reagents: Sodium bicarbonate Solvents: Water
1.10 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
1.11 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 6

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Chloroform ;  0 °C → rt; 4 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt; 15 min, rt
2.2 Solvents: Dimethyl sulfoxide ;  24 h, rt; 60 min, rt
2.3 Reagents: Water
2.4 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
2.5 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.6 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
2.7 Reagents: Water
2.8 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
2.9 Reagents: Sodium bicarbonate Solvents: Water
2.10 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
2.11 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
1.2 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
1.3 Reagents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
2.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 8

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 9

반응 조건
1.1 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
2.2 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
2.3 Reagents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
3.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ;  rt; 15 min, rt
1.2 Solvents: Dimethyl sulfoxide ;  24 h, rt; 60 min, rt
1.3 Reagents: Water
2.1 Reagents: Pivalic acid Catalysts: Copper bis(ethyl acetylacetate) Solvents: Sulfolane ;  30 h, 1 atm, rt → 100 °C
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  15 min, rt; 15 min, rt
3.2 Solvents: Tetrahydrofuran ;  18 h, rt → reflux; 60 min, reflux; reflux → rt
3.3 Reagents: Water
4.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  64 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
4.3 Reagents: Formic acid Solvents: Water ;  30 min, 80 °C
4.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
참조
Copper-catalysed C-H functionalisation gives access to 2-aminobenzimidazoles
Clark, Peter R.; et al, Organic & Biomolecular Chemistry, 2019, 17(34), 7943-7955

합성 방법 11

반응 조건
1.1 Reagents: Phosphorus oxychloride
2.1 -
참조
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

합성 방법 12

반응 조건
1.1 -
2.1 Reagents: Phosphorus oxychloride
3.1 -
참조
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

합성 방법 13

반응 조건
1.1 Reagents: Sodium hydroxide ,  Zinc Solvents: Ethanol ,  Water
2.1 -
3.1 Reagents: Phosphorus oxychloride
4.1 -
참조
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents
Iemura, Ryuichi; et al, Journal of Medicinal Chemistry, 1986, 29(7), 1178-83

Emedastine Raw materials

Emedastine Preparation Products

Emedastine 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87233-61-2)Emedastine
주문 번호:A1039978
인벤토리 상태:in Stock
재다:1g/250mg/100mg
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:07
가격 ($):910.0/338.0/178.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:87233-61-2)Emedastine
주문 번호:LE16005
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:13
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:87233-61-2)Emedastine
A1039978
순결:99%/99%/99%
재다:1g/250mg/100mg
가격 ($):910.0/338.0/178.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87233-61-2)Emedastine
LE16005
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의
Email